3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-5-10-7-2-6(4-12)3-9-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPXLICKZJFQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674119 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-68-5 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological significance of imidazo[4,5-b]pyridine core
An In-depth Technical Guide to the Biological Significance of the Imidazo[4,5-b]pyridine Core
Authored by a Senior Application Scientist
Foreword: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, a fused heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its structural resemblance to endogenous purines. This inherent similarity allows it to function as a bioisostere, interacting with a wide array of biological targets and eliciting a broad spectrum of pharmacological responses. This guide aims to provide a comprehensive technical overview of the biological significance of this remarkable scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and key structure-activity relationships (SAR). We will explore its journey from a simple heterocyclic entity to a cornerstone in the design of novel therapeutic agents for a multitude of diseases, including cancer, viral infections, and inflammatory conditions.
I. The Broad Spectrum of Biological Activity: A Multi-Targeting Scaffold
The imidazo[4,5-b]pyridine nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This versatility stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with specific biological targets.
Anticancer Activity: A Prominent Therapeutic Avenue
The most extensively studied application of imidazo[4,5-b]pyridine derivatives is in the realm of oncology. These compounds have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1] Their anticancer effects are often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which imidazo[4,5-b]pyridines exert their anticancer effects is through the inhibition of protein kinases. Their structural analogy to ATP, the universal phosphate donor for kinases, makes them ideal candidates for competitive inhibition at the ATP-binding site.
-
Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A, are crucial for mitotic progression, and their overexpression is linked to carcinogenesis. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora A kinase, representing a promising strategy for cancer therapy.[2]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of CDK9, showing significant anticancer activity against breast and colon cancer cell lines.[3]
-
FLT3 Kinase Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Dual inhibitors of FLT3 and Aurora kinases based on the imidazo[4,5-b]pyridine scaffold have been developed as orally bioavailable preclinical candidates for AML treatment.[4]
Below is a diagram illustrating the general mechanism of kinase inhibition by imidazo[4,5-b]pyridine derivatives.
Figure 1: Competitive inhibition of kinase activity by imidazo[4,5-b]pyridine derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives have been shown to induce apoptosis through the activation of caspase-3 and the release of cytochrome c.[5] Some derivatives also exhibit anti-inflammatory properties that can contribute to their overall anticancer effect.[6]
Antiviral Activity: Combating Viral Replication
The purine-like structure of imidazo[4,5-b]pyridines also makes them effective antiviral agents. They can interfere with viral replication processes by targeting viral enzymes.
Mechanism of Action: Inhibition of Viral Polymerases
Several imidazo[4,5-b]pyridine derivatives have shown potent activity against viruses like Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV). Their mechanism of action often involves the inhibition of viral RNA-dependent RNA polymerase, a key enzyme in the replication of these viruses.[2] For instance, certain derivatives have been shown to be highly potent and selective inhibitors of HCV replication.[2] Some compounds have also demonstrated selective activity against the respiratory syncytial virus (RSV).[1]
Antimicrobial and Antiparasitic Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their antibacterial, antifungal, and antiparasitic properties.[7][8]
Mechanism of Action: Targeting Essential Microbial Enzymes
-
Antibacterial Activity: Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes.
-
Antiparasitic Activity: Certain imidazo[4,5-b]pyridine derivatives have demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[2] These compounds act by inhibiting methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in the parasite.[2]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Imidazo[4,5-b]pyridine derivatives have been shown to possess anti-inflammatory properties.[2][9]
Mechanism of Action: Modulation of Inflammatory Pathways
One of the mechanisms underlying the anti-inflammatory effects of these compounds involves the modulation of key signaling pathways. For example, certain derivatives can diminish the inflammatory response by affecting the activation of transcription factors like Nrf2 and NF-κB, which are responsible for regulating oxidative stress and inflammation.[2]
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.
-
Substitution at the 2-position: This position is a key site for modification. The introduction of aryl or heteroaryl groups at this position is a common strategy to enhance biological activity. For example, in anticancer derivatives, a phenyl group at the 2-position is often crucial for activity.
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of a bromine atom, have been shown to markedly increase the antiproliferative activity of certain imidazo[4,5-b]pyridines.[1]
-
Substitution on the Imidazole Ring: Alkylation at the N1 or N3 position of the imidazole ring can also significantly influence the biological profile of the compounds.
The following diagram illustrates the key positions for substitution on the imidazo[4,5-b]pyridine core.
Figure 2: Key substitution points on the imidazo[4,5-b]pyridine core.
III. Synthesis Strategies and Methodologies
A variety of synthetic routes have been developed for the preparation of the imidazo[4,5-b]pyridine core and its derivatives. A common and efficient method involves the condensation and subsequent cyclization of 2,3-diaminopyridine with aldehydes or ketones.
General Synthetic Protocol: Condensation of 2,3-Diaminopyridine with Aldehydes
This protocol describes a one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines.
Step-by-Step Methodology:
-
Reactant Mixture: In a suitable reaction vessel, dissolve 2,3-diaminopyridine (1 equivalent) and a substituted aryl aldehyde (1 equivalent) in an appropriate solvent (e.g., water or ethanol).
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically several hours). The reaction can also be carried out under microwave irradiation to reduce reaction times and improve yields.[7]
-
Oxidation: The cyclization is often an oxidative process, which can occur via air oxidation or with the addition of an oxidizing agent.[2]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
The following workflow diagram illustrates this synthetic approach.
Figure 3: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Other synthetic methods include reductive cyclization using reagents like SnCl₂·2H₂O.[2]
IV. Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of selected imidazo[4,5-b]pyridine derivatives against various targets.
| Compound ID/Reference | Target | Cell Line/Assay | Bioactivity (IC₅₀/EC₅₀) |
| Compound 9 [2] | PARP | - | IC₅₀ = 8.6 nM |
| Compound 20 [2] | T. brucei Methionyl-tRNA synthetase | - | IC₅₀ < 50 nM, EC₅₀ = 39 nM |
| Compound 21 [2] | T. brucei Methionyl-tRNA synthetase | - | IC₅₀ < 50 nM, EC₅₀ = 22 nM |
| Compound 30 [2] | HCV Replication | Genotype 2a cell culture | EC₅₀ = 0.004 µM |
| Unnamed Derivative[1] | Colon Carcinoma | - | IC₅₀ = 0.4 µM |
| Unnamed Derivative[3] | CDK9 | - | IC₅₀ = 0.63-1.32 µM |
V. Future Perspectives and Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its privileged structure, coupled with the ease of chemical modification, allows for the generation of large and diverse compound libraries for high-throughput screening. Future research will likely focus on:
-
Further SAR studies: To design more potent and selective inhibitors for specific biological targets.
-
Development of novel derivatives: With improved pharmacokinetic and pharmacodynamic properties.
-
Exploration of new therapeutic areas: Leveraging the broad biological activity of this scaffold.
VI. References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. Available at: [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Unknown Source. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Imidazo[4,5-b]pyridines
For the dedicated researcher, scientist, and drug development professional, the imidazo[4,5-b]pyridine core represents a scaffold of significant interest. Its structural analogy to purines has made it a fertile ground for the discovery of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides an in-depth exploration of the key synthetic strategies employed to construct this valuable heterocyclic system, moving beyond a mere recitation of methods to delve into the mechanistic underpinnings and practical considerations that inform rational synthetic design.
The Significance of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a key pharmacophore in medicinal chemistry. Its derivatives have been investigated as inhibitors of various enzymes, including Aurora kinase A and diacylglycerol acyltransferase 2 (DGAT2), and have shown potential as agents against African trypanosomiasis.[1] The therapeutic potential of this scaffold underscores the importance of efficient and versatile synthetic methodologies to access a diverse range of analogues for structure-activity relationship (SAR) studies.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the imidazo[4,5-b]pyridine core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
The Cornerstone of Synthesis: Condensation Reactions
The most traditional and widely employed method for the synthesis of imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with a one-carbon electrophile, typically a carboxylic acid or its derivative.[1] This approach is conceptually straightforward and offers a direct route to 2-substituted imidazo[4,5-b]pyridines.
Mechanism and Causality: The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the diaminopyridine onto the carbonyl carbon of the carboxylic acid (or its activated form), followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazole ring. The harsh conditions often required, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA), are necessary to drive the dehydration step to completion.
Workflow for Condensation Reaction:
Caption: General workflow for the condensation synthesis of imidazo[4,5-b]pyridines.
Modern Advancements: To circumvent the often harsh conditions of classical condensation reactions, several modifications have been developed. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields.[1] The use of silica gel as a solid support in these reactions can also facilitate purification and improve efficiency.[1]
Alternative One-Carbon Sources: Besides carboxylic acids, other one-carbon electrophiles can be employed, including:
-
Aldehydes: Condensation with aldehydes requires an oxidative step to form the aromatic imidazole ring. This can be achieved using various oxidizing agents or even air under thermal conditions.[1]
-
Orthoesters and Nitriles: These reagents can also serve as effective one-carbon sources, often under acidic conditions.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-b]pyridines [1]
-
Reactant Preparation: In a microwave-safe vessel, combine equimolar amounts of 2,3-diaminopyridine and the desired carboxylic acid.
-
Solid Support: Add silica gel as a support.
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 100 W) for a specified time (typically 5-15 minutes), monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, allow the reaction mixture to cool. Extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine | Benzoic Acid | Microwave, Silica Gel, 100W | 71-92 | [1] |
| 2,3-Diaminopyridine | Various Carboxylic Acids | Microwave, Silica Gel, 100W | Moderate to Good | [1] |
Reductive Cyclization: A Convergent Approach
An alternative strategy for constructing the imidazo[4,5-b]pyridine scaffold is through the reductive cyclization of a suitably substituted pyridine precursor. This method is particularly useful for accessing derivatives that may be difficult to obtain via direct condensation.
Mechanism and Causality: A common starting material for this approach is 2-amino-3-nitropyridine. The reaction with an aldehyde or ketone initially forms a Schiff base or a related intermediate. Subsequent reduction of the nitro group to an amino group, typically with a reducing agent like tin(II) chloride (SnCl₂), triggers an intramolecular cyclization to form the imidazole ring.
Reductive Cyclization Workflow:
Caption: Workflow for the reductive cyclization synthesis of imidazo[4,5-b]pyridines.
Experimental Protocol: Reductive Cyclization using SnCl₂ [1]
-
Reactant Mixture: In a suitable solvent, dissolve 2-amino-3-nitropyridine and the desired ketone.
-
Addition of Reducing Agent: Add SnCl₂·2H₂O to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction and neutralize the mixture. Extract the product with an organic solvent. Purify the crude product by column chromatography.
Modern Synthetic Tooling: Palladium-Catalyzed Cross-Coupling
For the synthesis of more complex and highly functionalized imidazo[4,5-b]pyridines, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be invaluable. These methods allow for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.
Mechanism and Causality: This approach typically involves the coupling of a halo-imidazo[4,5-b]pyridine with an amine or other nucleophile in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-X bond, coordination of the nucleophile, and subsequent reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand is crucial for the efficiency of the reaction.
Experimental Protocol: Buchwald-Hartwig Cross-Coupling for C2-Substituted Imidazo[4,5-b]pyridines [1]
-
Reaction Setup: In an inert atmosphere (e.g., under argon), combine the 2-halo-imidazo[4,5-b]pyridine, the desired nucleophile, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XantPhos), and a base (e.g., Cs₂CO₃) in a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography.
| Substrate | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
| 2-Halo imidazo[4,5-b]pyridine | Pyridone nucleophiles | Pd(OAc)₂/XantPhos | 49-95 | [1] |
N-Functionalization: Alkylation Reactions
The introduction of substituents on the nitrogen atoms of the imidazo[4,5-b]pyridine core is a common strategy to modulate the physicochemical and pharmacological properties of the molecule. Alkylation is a direct method to achieve this functionalization.
Mechanism and Causality: The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks an alkyl halide or another electrophile. The use of a base is typically required to deprotonate the N-H of the imidazole, increasing its nucleophilicity. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the deprotonated heterocycle (in the solid or aqueous phase) and the alkylating agent (in the organic phase).
Experimental Protocol: N-Alkylation under Phase-Transfer Catalysis
-
Reactant Mixture: In a suitable solvent such as DMF, combine the imidazo[4,5-b]pyridine, a base (e.g., K₂CO₃), and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., allyl bromide or propargyl bromide) portion-wise to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for an extended period (e.g., 24 hours).
-
Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
| Substrate | Alkylating Agent | Conditions | Yield (%) | Reference |
| Substituted imidazo[4,5-b]pyridines | Allyl bromide/Propargyl bromide | K₂CO₃, TBAB, DMF, rt, 24h | 54-87 |
Conclusion and Future Outlook
The synthesis of imidazo[4,5-b]pyridines is a mature field with a rich history of established methods and a continuous drive towards innovation. While classical condensation reactions remain a workhorse for accessing the core scaffold, modern catalytic methods have opened up new avenues for the synthesis of complex and diverse libraries of these compounds. The development of more environmentally benign and efficient one-pot methodologies will undoubtedly be a focus of future research. As our understanding of the biological roles of imidazo[4,5-b]pyridine derivatives continues to expand, the demand for robust and versatile synthetic strategies will only intensify, ensuring that this privileged scaffold remains at the forefront of medicinal chemistry research.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Introduction: The Strategic Importance of Imidazo[4,5-b]pyridines and Reductive Amination in Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide array of biological activities.[1][2][3] The functionalization of this core structure is of paramount importance in drug discovery and development programs. Among the myriad of chemical transformations, reductive amination stands out as a robust and versatile method for the introduction of diverse amine functionalities, thereby enabling the exploration of chemical space and the optimization of lead compounds.[4][5]
This technical guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful reductive amination of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde . The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.
Mechanistic Underpinnings: A Two-Step, One-Pot Transformation
Reductive amination is fundamentally a two-stage process that can often be conveniently performed in a single reaction vessel.[4][6] The reaction initiates with the nucleophilic attack of an amine on the carbonyl group of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine or, under acidic conditions, a protonated iminium ion. The second stage involves the reduction of this C=N double bond by a selective reducing agent to yield the final amine product.[6][7]
The choice of reducing agent is critical to the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[4][8] This chemoselectivity prevents the premature reduction of the aldehyde to the corresponding alcohol, a common side reaction with less selective hydrides like sodium borohydride.[7][8]
Caption: General Mechanism of Reductive Amination.
Key Experimental Parameters and Reagent Selection
The successful reductive amination of this compound hinges on the judicious selection of the reducing agent, solvent, and acid catalyst (if required).
Reducing Agents: A Comparative Analysis
Two of the most widely employed and effective reducing agents for this transformation are Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) and Sodium Cyanoborohydride (NaBH₃CN).
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and highly selective reducing agent, often considered the reagent of choice for reductive aminations.[4][9][10] Its reduced reactivity towards aldehydes and ketones minimizes the formation of alcohol byproducts.[11] STAB is particularly effective for reactions involving a wide range of aldehydes and both primary and secondary amines.[4][10] It is moisture-sensitive, and reactions are typically conducted in anhydrous aprotic solvents.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, NaBH₃CN, is also highly effective for reductive aminations.[6][8][13] Its reactivity is pH-dependent; it is most effective under slightly acidic conditions (pH 4-5), where the iminium ion is readily formed and preferentially reduced.[8][14] A significant drawback of NaBH₃CN is its high toxicity and the potential for the release of hydrogen cyanide gas, necessitating careful handling in a well-ventilated fume hood.[13]
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |
| Selectivity | Excellent for iminium ions over aldehydes[4][11] | Good, pH-dependent[13] |
| Reactivity | Mild | Mild |
| Solvents | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[9][10][12] | Methanol (MeOH), Ethanol (EtOH) |
| Catalyst | Acetic acid (optional, often for ketones)[9][10] | Mild acid (e.g., acetic acid) to maintain pH 4-5[8] |
| Safety | Moisture sensitive | Highly toxic, potential HCN release[13] |
| Workup | Typically aqueous basic quench | Requires careful quenching to avoid HCN |
Solvent Considerations
The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction.
-
For STAB , anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are preferred.[9][10][12] Tetrahydrofuran (THF) is also a viable option.[9][10] Protic solvents like methanol are generally avoided as they can react with STAB.[12]
-
For NaBH₃CN , protic solvents such as methanol or ethanol are commonly used, as they aid in the formation of the imine intermediate.
The Role of Acetic Acid
Acetic acid can serve as a catalyst by promoting the formation of the iminium ion.[14] With aldehydes, it is often not strictly necessary but can accelerate the reaction.[10] For reactions with NaBH₃CN, the addition of a mild acid is crucial for maintaining the optimal pH range.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound.
Caption: General Experimental Workflow for Reductive Amination.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally recommended due to its high selectivity and safety profile.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB, 1.2-1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the desired amine.
-
Add anhydrous DCE or DCM to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: For larger scale reactions, portion-wise addition may be necessary to control any initial exotherm.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Caution: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of NaBH₃CN and the potential for HCN gas evolution.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in methanol.
-
Add acetic acid to adjust the pH to approximately 4-5 (monitor with pH paper).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium cyanoborohydride in small portions to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully adjust the pH to >7 with saturated aqueous NaHCO₃ solution in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional charge of the reducing agent can be added. For STAB reactions, ensure all reagents and solvents are anhydrous.
-
Formation of Alcohol Byproduct: This is more likely with less selective reducing agents. Using STAB should minimize this side reaction.
-
Over-alkylation: When using primary amines, the secondary amine product can sometimes react further with the aldehyde.[4] Using a slight excess of the primary amine can sometimes mitigate this. Alternatively, a two-step procedure of isolating the imine before reduction can be employed.
-
Purification Challenges: The basic nature of the amine products may cause them to streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the chromatography.
Conclusion
The reductive amination of this compound is a highly effective transformation for the synthesis of a diverse range of substituted imidazopyridines. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific substrate, scale, and safety considerations. By carefully controlling the reaction conditions as outlined in these protocols, researchers can confidently and efficiently generate novel amine derivatives for further investigation in their drug discovery endeavors.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development.
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Gorske, J. R., Dunkin, M. R., & Schramm, V. L. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30349–30355. [Link]
-
ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubMed Central. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ResearchGate. (2017, July 5). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
- Google Patents. (2014, May 14). CN103788086A - Pyridoimidazole compounds and preparation method thereof.
-
NIH. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
-
MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ACS Omega. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
NIH. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. pubs.acs.org [pubs.acs.org]
application of "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde" in antiviral drug design
Application Note: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde in Antiviral Lead Optimization
Abstract
This technical guide details the application of This compound (CAS: 1171920-68-5) as a privileged scaffold precursor in the design of antiviral therapeutics. Structurally analogous to purine nucleosides, the imidazo[4,5-b]pyridine core offers high affinity for viral polymerases and nucleic acids. This note focuses on utilizing the C6-aldehyde functionality to generate Schiff base and hydrazone libraries targeting RNA viruses (e.g., RSV, HCV, Coxsackievirus). We provide a validated synthetic protocol for library generation and a standardized Cytopathic Effect (CPE) reduction assay for biological evaluation.
Introduction: The Privileged Scaffold
In antiviral drug discovery, "privileged scaffolds" are molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target. The imidazo[4,5-b]pyridine ring system is a quintessential example, serving as an isostere for purines (adenine/guanine).
Why this compound?
-
Tautomeric Lock: The N3-methyl group locks the heterocycle into a fixed tautomeric state, reducing conformational ambiguity during ligand-protein docking.
-
Synthetic Versatility: The C6-aldehyde group acts as a reactive "warhead" for rapid diversification via condensation reactions, allowing the attachment of diverse pharmacophores (aryl hydrazines, amines) to probe the viral binding pocket.
-
Solubility: The pyridine nitrogen improves aqueous solubility compared to carbocyclic analogs, enhancing bioavailability.
Targeted Antiviral Mechanisms:
-
Polymerase Inhibition: Mimicry of nucleoside bases allows competitive inhibition of viral RNA-dependent RNA polymerase (RdRp).
-
Intercalation: Planar derivatives can intercalate into viral RNA/DNA, disrupting replication machinery.
Chemical Utility & Library Generation
The primary application of this aldehyde is the rapid synthesis of Hydrazone and Schiff Base libraries. These derivatives often exhibit superior antiviral activity due to the presence of the azomethine (-C=N-) linkage, which can chelate metal ions in metalloenzymes or form critical hydrogen bonds in the viral active site.
Protocol 1: Synthesis of C6-Hydrazone Antiviral Candidates
Objective: To condense this compound with various aryl hydrazides to form a library of potential RdRp inhibitors.
Materials:
-
Precursor: this compound (1.0 equiv)
-
Reagent: Substituted Aryl Hydrazide (e.g., Isonicotinohydrazide) (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde precursor in 10 mL of absolute EtOH. Mild heating (40°C) may be required for complete dissolution.
-
Addition: Add 1.1 mmol of the selected aryl hydrazide.
-
Catalysis: Add 2-3 drops of glacial AcOH to catalyze the dehydration.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The aldehyde spot (
) should disappear, replaced by a lower product spot.
-
-
Isolation: Cool the mixture to room temperature. The hydrazone product typically precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from EtOH/DMF if necessary.
-
Characterization: Confirm structure via
H-NMR. Look for the disappearance of the aldehyde proton ( ppm) and appearance of the imine proton ( ppm).
Visualization: Synthetic & Biological Workflow
The following diagram illustrates the conversion of the aldehyde precursor into active candidates and their subsequent biological validation pathway.
Caption: Figure 1. Integrated workflow for transforming the aldehyde scaffold into antiviral candidates and validating efficacy via Cytopathic Effect (CPE) assays.
Biological Evaluation: CPE Reduction Assay
Once the library is synthesized, the compounds must be screened for antiviral activity. The Cytopathic Effect (CPE) Reduction Assay is the industry standard for determining the effective concentration (
Protocol 2: In Vitro CPE Reduction Assay
Objective: Quantify the ability of the synthesized derivatives to protect host cells from viral-induced death.
Materials:
-
Cell Line: Vero cells (Monkey kidney epithelial) or HeLa cells.
-
Virus: Target virus strain (e.g., RSV Long strain).
-
Reagents: MTT or MTS cell proliferation reagent.
-
Controls: Ribavirin (Positive Control), DMSO (Vehicle Control).
Methodology:
-
Seeding: Plate Vero cells in 96-well microplates (
cells/well) in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% . -
Compound Dilution: Prepare serial dilutions of the imidazopyridine derivatives (range: 0.1
M to 100 M) in maintenance medium (2% FBS). -
Infection:
-
Remove growth medium.
-
Add 100
L of viral suspension (100 ) to test wells. -
Simultaneously add 100
L of the compound dilutions. -
Self-Validation: Include "Cell Control" (cells + medium only) and "Virus Control" (cells + virus + vehicle).
-
-
Incubation: Incubate for 48–72 hours until the Virus Control wells show 100% CPE (cell detachment/rounding).
-
Readout: Add MTT reagent (20
L/well) and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm. -
Calculation:
Data Interpretation:
| Parameter | Description | Target Value |
| Concentration inhibiting 50% of viral CPE | ||
| Cytotoxic concentration (50% cell death) | ||
| Selectivity Index (SI) | Ratio of |
Mechanism of Action (In Silico Insight)
To rationalize the activity of derivatives synthesized from this compound, molecular docking is often employed.[1]
-
Binding Pocket: Viral RNA-dependent RNA polymerase (RdRp) allosteric sites (e.g., Thumb II domain in HCV NS5B).
-
Interaction Mode:
-
-
Stacking: The flat imidazopyridine core stacks against aromatic residues (e.g., Tyr, Phe) in the polymerase active site. -
Hydrogen Bonding: The N3-methyl and pyridine nitrogen act as acceptors/donors. The hydrazone linker (synthesized from the aldehyde) provides flexibility to reach deep pockets.
-
-
Caption: Figure 2. Proposed mechanism of action where the scaffold facilitates binding to viral polymerases.
References
-
Gellis, A., et al. (2008). Synthesis and cytotoxicity evaluation of some benzimidazole and imidazo[4,5-b]pyridine derivatives. European Journal of Medicinal Chemistry.
-
Starčević, K., et al. (2017). Synthesis and biological evaluation of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research.
-
Perin, N., et al. (2014). Synthesis and antiproliferative activity of some new amidino-substituted imidazo[4,5-b]pyridines. Medicinal Chemistry Research.
-
Sigma-Aldrich. (2023). Product Specification: this compound.
Sources
Application Notes & Protocols: One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridines
Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the design of novel therapeutics.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including applications as anticancer agents, anti-inflammatory compounds, and inhibitors of key enzymes like cyclin-dependent kinases (CDK9).[1][2][3] The development of efficient, cost-effective, and scalable synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor for researchers in the field.
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful tool in modern organic synthesis.[4] This approach offers significant advantages over traditional multi-step methods by reducing reaction times, minimizing the isolation of intermediates, conserving resources, and decreasing waste. For the synthesis of substituted imidazo[4,5-b]pyridines, one-pot methodologies provide a direct and elegant pathway to this valuable chemical space.
This guide provides an in-depth exploration of two robust and field-proven one-pot strategies for the synthesis of substituted imidazo[4,5-b]pyridines, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into reaction mechanisms and optimization.
Strategic Approaches to One-Pot Synthesis
The construction of the imidazo[4,5-b]pyridine scaffold in a single pot can be broadly achieved through two primary strategies, differentiated by their key bond-forming events and starting materials:
-
Oxidative Cyclocondensation: This is the most common and versatile approach, involving the condensation of a 2,3-diaminopyridine with a carbonyl compound (typically an aldehyde), followed by an in-situ oxidation to form the aromatic imidazole ring.
-
Reductive Cyclization: This strategy begins with a 3-nitro-2-aminopyridine derivative. A reductive agent is used to convert the nitro group to an amine, which then undergoes an intramolecular cyclization with a carbonyl compound that has been introduced into the reaction mixture.
The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Methodology I: Oxidative Cyclocondensation of 2,3-Diaminopyridine and Aromatic Aldehydes
This method is celebrated for its atom economy and frequent use of environmentally benign reagents. The overall transformation involves the reaction of 2,3-diaminopyridine with a substituted aromatic aldehyde. The reaction proceeds through a Schiff base intermediate, which then undergoes intramolecular cyclization to form a dihydroimidazo[4,5-b]pyridine, followed by an oxidation step to yield the final aromatic product.
Causality and Experimental Rationale
The key to this one-pot reaction is the controlled sequence of condensation, cyclization, and oxidation.
-
Solvent Choice: While various solvents can be used, water is an excellent choice for a green chemistry approach.[1] It is non-toxic, inexpensive, and can facilitate the reaction, often leading to easy precipitation of the product. Dimethylformamide (DMF) is another common solvent, particularly when reagents like chlorotrimethylsilane are used as promoters and water-acceptor agents.[1]
-
Oxidant: The choice of oxidant is crucial. Molecular oxygen from the air can serve as a mild and sustainable oxidant, especially in refluxing water, making the process highly efficient and environmentally friendly.[1] This avoids the need for stoichiometric amounts of potentially hazardous oxidizing agents.
-
Catalysis: While the reaction can proceed without a catalyst, particularly under thermal conditions, Lewis or Brønsted acids can be employed to activate the aldehyde carbonyl group, accelerating the initial condensation step. However, many modern protocols favor catalyst-free conditions to simplify purification.
Visualizing the Workflow: Oxidative Cyclocondensation
Caption: Workflow for the one-pot oxidative cyclocondensation.
Detailed Experimental Protocol: Green Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol is adapted from the environmentally benign methodology developed by Kale et al.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2,3-diaminopyridine (1.0 g, 9.16 mmol, 1.0 equiv.) and the desired aromatic aldehyde (9.16 mmol, 1.0 equiv.).
-
Solvent Addition: Add 20 mL of deionized water to the flask. The reactants may not fully dissolve at room temperature.
-
Reaction: Place a magnetic stir bar in the flask, attach the reflux condenser (open to the air), and heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 4-6 hours. The product often begins to precipitate from the hot solution.
-
Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 10 mL) to remove any residual starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Summary: Scope of the Oxidative Cyclocondensation
The following table summarizes the typical yields for the synthesis of various 2-aryl-1H-imidazo[4,5-b]pyridines using the green, water-based protocol.
| Entry | Aldehyde Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2-Phenyl-1H-imidazo[4,5-b]pyridine | ~87 |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine | ~85 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine | ~86 |
| 4 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine | ~83 |
| 5 | 2-Naphthyl | 2-(Naphthalen-2-yl)-1H-imidazo[4,5-b]pyridine | ~84 |
Yields are approximate and based on literature reports.[1]
Methodology II: Reductive Cyclization of 3-Nitro-2-aminopyridines
This one-pot approach offers an alternative entry point to the imidazo[4,5-b]pyridine core, particularly when substituted 3-nitro-2-aminopyridines are more readily available than the corresponding diaminopyridines. The key steps involve the in-situ reduction of a nitro group to an amine, followed by condensation with a carbonyl compound (ketone or aldehyde) and subsequent cyclization.
Causality and Experimental Rationale
The success of this reaction hinges on the selection of a reducing agent that is compatible with the other reactants and efficiently reduces the nitro group without affecting the carbonyl functionality.
-
Starting Material: The synthesis often starts with a precursor like 2-chloro-3-nitropyridine, which can be reacted with a substituted aniline to form a 3-nitro-N-aryl-pyridin-2-amine in the first step of the one-pot sequence.[3]
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are commonly used reducing agents for this transformation.[1][3] They are effective at selectively reducing the nitro group in the presence of an aldehyde or ketone.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures (80-100 °C) to ensure all components are in solution and the reaction proceeds at a reasonable rate.
Visualizing the Mechanism: Reductive Cyclization
Caption: Plausible mechanism for the one-pot reductive cyclization.
Detailed Experimental Protocol: Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridines
This protocol is based on the one-pot synthesis of diaryl-substituted derivatives.[3]
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted aniline (e.g., aniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel suitable for heating
Procedure:
-
Step 1: In-situ formation of the N-aryl nitropyridine: In a reaction vessel, dissolve 2-chloro-3-nitropyridine (1.0 equiv.) and a substituted aniline (1.0 equiv.) in DMSO. Heat the mixture to 100 °C for 1-2 hours until the starting materials are consumed (monitor by TLC). Do not isolate the intermediate.
-
Step 2: Addition of Aldehyde: Cool the reaction mixture to 80 °C. Add the desired aromatic aldehyde (1.1 equiv.) to the solution.
-
Step 3: Reductive Cyclization: Add sodium dithionite (3.0-4.0 equiv.) portion-wise to the reaction mixture at 80 °C. Be cautious as the reaction may be exothermic.
-
Reaction: Stir the mixture at 80 °C for 2-4 hours until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with water.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2,3-diaryl-3H-imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target imidazo[4,5-b]pyridines should result in products with distinct physical and spectral properties.
-
Physical Properties: The products are typically crystalline solids with sharp melting points.
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see characteristic aromatic proton signals for the pyridine and substituted phenyl rings. The N-H proton of the imidazole ring in 1H-isomers typically appears as a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR: The spectra will show the expected number of signals for the aromatic carbons of the fused ring system and substituents.
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.
-
Consistent and reproducible results across these analytical methods will validate the success of the synthesis.
Conclusion and Future Outlook
The one-pot synthetic strategies presented in this guide offer efficient, versatile, and often environmentally friendly routes to the medicinally important imidazo[4,5-b]pyridine scaffold. The oxidative cyclocondensation using water as a solvent is particularly noteworthy for its alignment with green chemistry principles. The reductive cyclization provides a valuable alternative, expanding the range of accessible starting materials.
By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can not only replicate these protocols but also intelligently adapt them to synthesize novel derivatives. The continued development of innovative one-pot and multicomponent reactions will undoubtedly accelerate the discovery of new imidazo[4,5-b]pyridine-based drug candidates, further cementing the legacy of this privileged heterocyclic system.
References
-
Kaur, H., Singh, M., Kumar, S., & Singh, P. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(21), 7293. [Link]
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. [Link]
-
Cao, H., Liu, X., Zhao, L., Cen, J., Lin, J., Zhu, Q., & Fu, M. (2014). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Letters, 16(1), 146-149. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc. 2024, 16, 28. [Link]
-
Kumar, V., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Özdemir, Z., Göktaş, M., Yüksek, H., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(11), 2265-2281. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3422. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. [Link]
-
Adib, M., et al. (2012). A novel one-pot, three-component synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines. Chemical Communications. [Link]
-
Shaik, S. P., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Scientific Reports, 6, 22734. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable heterocyclic compound. Our goal is to empower you to optimize your reaction yields and overcome common synthetic challenges.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A plausible and efficient synthetic route begins with a functionalized pyridine precursor, followed by the construction of the fused imidazole ring, and concluding with the introduction of the methyl and carbaldehyde moieties. Direct formylation of a methyl group at the 6-position of the imidazopyridine ring is challenging; therefore, a more strategic approach involves the early introduction of the aldehyde functionality or a suitable precursor.
The recommended synthetic pathway is outlined below:
Figure 1. Proposed synthetic pathway for this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Step 1: Introduction of the Aldehyde Functionality
Question 1: I am having trouble with the direct formylation of 5-bromo-2-amino-3-nitropyridine. The yields are low, and I see multiple side products. What are my options?
Answer:
Direct formylation of a halo-aminonitropyridine can be challenging due to the deactivating effect of the nitro group and the potential for side reactions with the amino group. Here are two alternative strategies with troubleshooting advice:
Strategy A: Conversion of the Bromo Group to a Nitrile Followed by Reduction
-
Cyanation: Convert the bromo group to a nitrile (-CN) using a palladium-catalyzed cyanation reaction (e.g., with Zn(CN)₂ and a Pd catalyst).
-
Reduction: Reduce the nitrile to an aldehyde. The Diisobutylaluminium hydride (DIBAL-H) reduction is a standard method for this transformation.
-
Troubleshooting Cyanation:
-
Low Conversion: Ensure anhydrous conditions and deoxygenated solvents. The choice of palladium catalyst and ligand is crucial; consider using Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand.
-
Side Reactions: The amino group can potentially react. While it is generally less reactive in this context, protection may be necessary if significant side products are observed.
-
-
Troubleshooting Nitrile Reduction:
-
Over-reduction to Amine: This is a common side reaction. Use DIBAL-H at low temperatures (e.g., -78 °C) and carefully control the stoichiometry (typically 1.0-1.2 equivalents).
-
Incomplete Reaction: Allow the reaction to warm slowly to room temperature after the initial low-temperature addition of DIBAL-H. Monitor the reaction closely by TLC.
-
Strategy B: Formylation via a Grignard or Lithiation-Quench Sequence
-
Halogen-Metal Exchange: Perform a halogen-metal exchange on the bromo-pyridine using n-butyllithium or by forming a Grignard reagent.
-
Quenching with a Formylating Agent: Quench the resulting organometallic species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Troubleshooting Halogen-Metal Exchange:
-
Low Yield: This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures (typically -78 °C) to prevent quenching of the organometallic intermediate.
-
Side Reactions: The nitro and amino groups can be reactive towards organolithium or Grignard reagents. It is often necessary to perform this sequence on a substrate where these sensitive functional groups are absent or protected.
-
Question 2: My aldehyde is unstable during workup and purification. How can I minimize degradation?
Answer:
Aromatic aldehydes, especially those with electron-donating groups, can be susceptible to oxidation to the corresponding carboxylic acid.
-
Workup: During the aqueous workup, it is advisable to keep the solution cool and work relatively quickly. If the aldehyde is forming a bisulfite adduct, this can be used as a purification method. The adduct can be isolated and then the aldehyde regenerated by treatment with a mild base like sodium bicarbonate.[1]
-
Purification: Column chromatography on silica gel is a common method for purifying aldehydes.[1][2][3] Use a moderately polar eluent system (e.g., hexane/ethyl acetate) and avoid prolonged exposure to silica gel, which can be slightly acidic and may promote degradation. To mitigate this, the silica gel can be deactivated with a small amount of triethylamine in the eluent system.
-
Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperature to prevent oxidation.
Step 2: Reduction of the Nitro Group
Question 3: I am trying to reduce the nitro group to an amine, but the aldehyde is also being reduced. How can I achieve selective reduction?
Answer:
Selective reduction of a nitro group in the presence of an aldehyde requires mild and specific reducing agents.
-
Recommended Method: Catalytic Hydrogenation with a Poisoned Catalyst:
-
Use a palladium-on-carbon (Pd/C) catalyst that has been selectively poisoned, for example, with a small amount of an amine or sulfur compound. This can reduce the catalyst's activity towards aldehyde reduction.
-
Alternatively, using platinum(IV) oxide (Adam's catalyst) under controlled hydrogen pressure can sometimes provide better selectivity.
-
-
Alternative Method: Transfer Hydrogenation:
-
Reagents like ammonium formate or cyclohexene in the presence of Pd/C can be effective for the selective reduction of nitro groups.
-
-
Chemical Reduction:
-
Tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) is a classic method for nitro group reduction and is generally compatible with aldehydes.
-
-
Troubleshooting:
-
Incomplete Reduction: Ensure the catalyst is active and that there is good mixing to facilitate contact with the substrate. In catalytic hydrogenation, ensure the system is properly purged of air.
-
Aldehyde Reduction: If aldehyde reduction is still observed, consider protecting the aldehyde as an acetal before the reduction step. The acetal is stable to the reduction conditions and can be easily deprotected with mild acid afterward.
-
Step 3: Cyclization to Form the Imidazo[4,5-b]pyridine Ring
Question 4: My cyclization of 2,3-diamino-5-pyridinecarboxaldehyde is giving a low yield of the desired imidazopyridine. What are the critical parameters?
Answer:
The cyclization to form the imidazole ring is a condensation reaction that involves the elimination of water. Driving this equilibrium towards the product is key.
-
Choice of Reagent and Conditions:
-
Formic Acid: Refluxing the diaminopyridine in formic acid is a common method.[4] The formic acid acts as both the C1 source and a dehydrating agent.
-
Triethyl Orthoformate: This reagent can also serve as the C1 source and a water scavenger. The reaction is often carried out at elevated temperatures, sometimes with an acid catalyst.
-
Oxidative Conditions: If starting from an aldehyde, an oxidative cyclocondensation can be employed. This can occur with air as the oxidant, especially at elevated temperatures in a solvent like water.[4]
-
-
Troubleshooting Low Yield:
-
Incomplete Cyclization: Ensure a sufficient reaction time and temperature. If using formic acid, using an excess can help drive the reaction.
-
Water Removal: If the reaction is not run in a dehydrating solvent, consider using a Dean-Stark trap to remove water azeotropically if the solvent is appropriate (e.g., toluene).
-
Side Reactions: The aldehyde group can potentially undergo side reactions. If this is suspected, protecting the aldehyde as an acetal before cyclization and then deprotecting it might be a viable, albeit longer, route.
-
Step 4: N-Methylation
Question 5: I am getting a mixture of N-methylated regioisomers. How can I selectively methylate the N3 position?
Answer:
Regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines can be complex due to the presence of multiple nitrogen atoms.[5] The outcome is often dependent on the reaction conditions.
-
Understanding Regioselectivity:
-
The N1 and N3 positions on the imidazole ring are the most likely sites of alkylation. The pyridine nitrogen is generally less nucleophilic.
-
The thermodynamically more stable product is not always the major product, as the reaction can be under kinetic control.
-
-
Strategies for Selective N3-Methylation:
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the regioselectivity. For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF often favors methylation at a specific position. Experimentation with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., acetonitrile, acetone) is recommended.
-
Steric Hindrance: If one nitrogen is more sterically hindered than the other, this can direct the alkylating agent to the less hindered position.
-
Protecting Groups: In some cases, a protecting group strategy might be necessary to block one nitrogen atom, allowing for selective alkylation of the other, followed by deprotection.
-
-
Troubleshooting Mixture of Isomers:
-
Separation: If a mixture is obtained, careful column chromatography may be able to separate the isomers.
-
Reaction Optimization: Systematically vary the reaction parameters (temperature, base, solvent, and methylating agent) to find conditions that favor the desired isomer. A Design of Experiments (DoE) approach can be beneficial here.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A good commercially available starting material is 2-amino-5-bromopyridine or 2-amino-5-methylpyridine. The former allows for the introduction of the aldehyde functionality via modern cross-coupling reactions, while the latter would require a multi-step process to convert the methyl group to an aldehyde. Starting with a pyridine derivative that already contains a group at the 5-position that is easily convertible to an aldehyde (like a bromo or cyano group) is generally a more robust strategy.
Q2: Can I use the Vilsmeier-Haack reaction to directly formylate the 6-position of 3-methyl-3H-imidazo[4,5-b]pyridine?
A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and its regioselectivity on the imidazo[4,5-b]pyridine ring system can be complex.[6] The electron density of the ring and the directing effects of the existing substituents will determine the position of formylation. It is possible that formylation occurs at other positions on the ring. Therefore, introducing the aldehyde group at an earlier stage from a strategically chosen starting material is often a more reliable approach.
Q3: What are the key safety precautions for this synthesis?
A3: Several reagents used in this synthesis require careful handling:
-
Organolithium Reagents (e.g., n-BuLi): Highly pyrophoric and react violently with water. Must be handled under a strict inert atmosphere.
-
Sodium Hydride (NaH): Flammable solid that reacts with water to produce hydrogen gas.
-
DIBAL-H: Pyrophoric and reacts with water.
-
Palladium Catalysts: Can be pyrophoric, especially when dry on filter paper.
-
Cyanide Salts (e.g., Zn(CN)₂): Highly toxic. Handle with extreme care and have an appropriate quenching and disposal procedure in place.
Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any experiment.
Q4: How can I monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions. Use a suitable eluent system that provides good separation of the starting material, intermediates, and product. Staining with potassium permanganate or visualization under UV light can be helpful. For volatile compounds or reactions that are difficult to monitor by TLC, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Q5: What are the expected yields for each step?
A5: Yields can vary significantly depending on the specific conditions and scale of the reaction. However, as a general guide:
-
Cyanation/Formylation of the pyridine ring: 50-80%
-
Nitro group reduction: 80-95%
-
Cyclization: 70-90%
-
N-methylation: 40-70% (can be lower if regioisomers are formed)
These are estimates, and optimization of each step is crucial to maximize the overall yield.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diamino-5-pyridinecarboxaldehyde (Illustrative)
This is a representative protocol and may require optimization.
-
Protection of the Aldehyde: To a solution of 2-amino-3-nitro-5-pyridinecarboxaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, wash with saturated aqueous NaHCO₃, and concentrate to obtain the protected aldehyde.
-
Nitro Group Reduction: Dissolve the protected aldehyde in ethanol and add 10% Pd/C (5-10 mol%). Place the mixture under an atmosphere of hydrogen (balloon or Parr shaker) and stir at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2,3-diamino-5-(1,3-dioxolan-2-yl)pyridine.
-
Deprotection: Dissolve the diamino-acetal in a mixture of THF and 1M HCl. Stir at room temperature until the deprotection is complete (monitor by TLC). Neutralize the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield 2,3-diamino-5-pyridinecarboxaldehyde.
Protocol 2: Cyclization and N-Methylation (Illustrative)
-
Cyclization: To a solution of 2,3-diamino-5-pyridinecarboxaldehyde (1.0 eq) in formic acid, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction and carefully neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer and concentrate to obtain crude 3H-imidazo[4,5-b]pyridine-6-carbaldehyde. Purify by column chromatography.
-
N-Methylation: To a solution of 3H-imidazo[4,5-b]pyridine-6-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to separate the desired N3-methylated product from any N1-methylated isomer.
References
- Rajput, A. S., & Rawal, R. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- Gulea, A., & Stary, I. (2018).
- Journal of Chemical Technology and Metallurgy, 57, 3, 2022, 451-463.
- Starčević, K., Perin, N., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 26(11), 3123.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. In Wikipedia. [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
ResearchGate. (2017). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from [Link]
- Google Patents. (n.d.). CN103788086A - Pyridoimidazole compounds and preparation method thereof.
- ACS Publications. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12114–12122.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
- Taylor & Francis Online. (2006). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate.
- Beilstein Journal of Organic Chemistry. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165–235.
- MDPI. (2021). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 26(22), 6898.
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds....
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
how to avoid tar formation in imidazo[4,5-b]pyridine synthesis
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. The formation of intractable tars is a frequent and frustrating challenge in these syntheses, leading to low yields, difficult purifications, and project delays.
As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to provide not only solutions but also the underlying chemical principles that govern these reactions. Our goal is to empower you with the knowledge to troubleshoot existing protocols and design more robust, cleaner syntheses from the outset. This guide is structured to address specific problems you may be encountering in a direct Q&A format, followed by broader FAQs and best practices for tar-free synthesis.
Troubleshooting Guide: From Tarry Mixtures to Crystalline Products
This section addresses the most common issues leading to tar formation during the synthesis of imidazo[4,5-b]pyridines, particularly focusing on the classical Phillips-Ladenburg condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes.
Q1: My reaction mixture turns dark brown or black immediately upon adding the acid catalyst (e.g., PPA, HCl). What is causing this, and how can I prevent it?
A1: Immediate darkening upon acidification is a strong indicator of the oxidative degradation of your 2,3-diaminopyridine starting material.
Causality: 2,3-Diaminopyridine, while relatively stable as a free base, can be highly susceptible to oxidation, especially at elevated temperatures and in the presence of strong acids and atmospheric oxygen. The amino groups activate the pyridine ring, making it electron-rich and prone to oxidation. Studies on the closely related 3,4-diaminopyridine have shown that under oxidative stress, it can degrade into colored byproducts like nitro-pyridines and pyridine-N-oxides.[1] This initial degradation can initiate polymerization and condensation cascades, leading to the formation of complex, high-molecular-weight tars.
Troubleshooting Protocol:
-
Deoxygenate Your Reaction: Before adding the acid catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. This minimizes the presence of atmospheric oxygen, a key player in the initial oxidative degradation.[2]
-
Use the Diamine Salt: Consider using the dihydrochloride salt of 2,3-diaminopyridine instead of the free base. The protonated amino groups are less electron-donating, which deactivates the pyridine ring towards oxidation. This has been shown to lead to cleaner reactions and reduced colored impurities in analogous benzimidazole syntheses.[3]
-
Controlled Acid Addition: Add the acid catalyst slowly and at a lower temperature (e.g., 0-5 °C) to control the initial exotherm. Once the addition is complete, you can then proceed to heat the reaction mixture to the desired temperature.
Workflow for Minimizing Starting Material Degradation:
Caption: Workflow to prevent initial oxidative degradation.
Q2: I'm using an aldehyde as a precursor, and the reaction becomes viscous and tarry during the heating/oxidation step. What's happening?
A2: This is likely due to acid-catalyzed self-polymerization of the aldehyde and/or uncontrolled oxidation side reactions.
Causality: Many aldehydes, especially aromatic ones, can undergo self-condensation or polymerization under acidic conditions to form resinous materials.[4][5] This is a competing pathway to the desired condensation with the diaminopyridine. Furthermore, the subsequent oxidation step to convert the dihydro-imidazo[4,5-b]pyridine intermediate to the final aromatic product can be problematic. Harsh oxidants or poor temperature control can lead to over-oxidation of the desired product or side-reactions with excess aldehyde, contributing to the tarry mixture.
Troubleshooting Protocol:
-
Optimize Reaction Temperature and Time: High temperatures accelerate the polymerization of aldehydes. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the starting materials are consumed.
-
Choice of Oxidant: If using an oxidant, switch to a milder and more controlled system. Instead of aggressive oxidants, consider using air or oxygen as the oxidant in a solvent like nitrobenzene at a controlled temperature.[6] This often provides a cleaner conversion of the intermediate to the final product.
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, perform the condensation of the diaminopyridine and aldehyde under milder, non-acidic, or weakly acidic conditions to form the dihydro intermediate. Then, after this initial step is complete, introduce the oxidant. This can prevent the aldehyde from being exposed to harsh oxidative and acidic conditions simultaneously.
Table 1: Comparison of Oxidizing Agents
| Oxidant | Typical Conditions | Pros | Cons |
| Nitrobenzene | High Temp (170-210 °C) | Often serves as both solvent and oxidant | High boiling point, can be difficult to remove, harsh conditions |
| Air/O₂ | Reflux in high-boiling solvent | Inexpensive, environmentally benign | Can be slow, may require catalyst |
| Copper(II) Acetate | Reflux in EtOH or AcOH | Effective for many substrates | Stoichiometric amounts often needed, metal waste |
| Iodine | Reflux in EtOH with base | Can be effective at lower temperatures | Potential for halogenation side products |
Q3: My reaction with a carboxylic acid in polyphosphoric acid (PPA) is consistently charring. How can I get a cleaner cyclization?
A3: Charring in PPA is a classic sign of overheating and aggressive dehydration. PPA is a strong dehydrating agent and a Brønsted acid, but its high viscosity can lead to localized overheating, causing decomposition of the starting materials and product.
Causality: The condensation of a diaminopyridine with a carboxylic acid requires the removal of two molecules of water. PPA facilitates this but at high temperatures (often >200 °C), it can also promote unwanted side reactions, including sulfonation (if sulfate impurities are present) and extensive polymerization, leading to charring.
Troubleshooting Protocol:
-
Lower the Temperature and Use a Co-solvent: Try running the reaction at a lower temperature (e.g., 150-180 °C) for a longer period. To improve heat transfer and reduce viscosity, consider using a co-solvent like Eaton's reagent (P₂O₅ in methanesulfonic acid), which is often more effective at lower temperatures.
-
Microwave-Assisted Synthesis: Microwave heating can provide rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and cleaner products compared to conventional heating in PPA.[6]
-
Alternative Condensing Agents: Explore alternatives to PPA. For example, the Boc₂O/DMAP system can be used for amidation under milder, solvent-free conditions, which could then be followed by a separate cyclization step.[7] This decouples the amide formation from the harsh cyclodehydration.
Logical Flow for Cleaner Cyclization:
Caption: Decision tree for troubleshooting PPA-mediated cyclizations.
Frequently Asked Questions (FAQs)
Q: Can the purity of my 2,3-diaminopyridine starting material affect tar formation? A: Absolutely. 2,3-Diaminopyridine is often synthesized by the reduction of 2-amino-3-nitropyridine.[8][9] Incomplete reduction can leave residual nitro compounds, which can lead to highly colored byproducts under acidic reaction conditions. Additionally, the free base is known to darken upon storage due to air oxidation. It is recommended to use freshly purified 2,3-diaminopyridine (e.g., by sublimation or recrystallization from benzene[9]) or to use a high-purity commercial source.
Q: What is the best general-purpose solvent to minimize tar formation? A: There is no single "best" solvent, as it depends on the specific reaction. However, for aldehyde condensations, using a high-boiling, non-acidic solvent that allows for azeotropic removal of water can be beneficial. For reactions requiring an oxidant, nitrobenzene has been traditionally used, but its harshness can be a drawback.[6] Milder, modern methods often utilize solvents like DMF or dioxane, especially in metal-catalyzed reactions.[10] For acid-catalyzed reactions, moving away from viscous acids like PPA towards solutions like Eaton's reagent can improve homogeneity and reduce charring.
Q: Could adding an antioxidant to the reaction mixture help? A: This is an insightful question. While not widely documented in standard imidazo[4,5-b]pyridine syntheses, the principle is sound, especially given that oxidation of the diaminopyridine is a key source of tar. The use of antioxidants to prevent the formation of heterocyclic aromatic amines (a different class of compounds, but formed under thermal stress) has been demonstrated in other fields.[11][12] Experimenting with the addition of a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), could be a novel strategy to try, particularly if you observe significant color change at the beginning of your reaction.
References
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. (2025). Request PDF. [Link]
-
The Influence of Atmospheric Oxygen on the Color Change of Selected Historic Pigments and Dyes Caused by Narrow Band Optical Radiation. (n.d.). Request PDF. [Link]
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2023). ResearchGate. [Link]
-
Aromatic aldehyde undergoes condensation on heating with an ethanolic solution of KCN. This reaction is called as. (2022). YouTube. [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2023). ResearchGate. [Link]
-
Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. (2012). Request PDF. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. (n.d.). AIP Publishing. [Link]
-
Inhibitory effect of antioxidant-rich marinades on the formation of heterocyclic aromatic amines in pan-fried beef. (2012). PubMed. [Link]
-
Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of antioxidant-rich marinades on the formation of heterocyclic aromatic amines in pan-fried beef - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Imidazo[4,5-b]pyridines
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with imidazo[4,5-b]pyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage these important heterocyclic motifs in their synthetic endeavors. Here, we will dissect the common challenges associated with catalyst poisoning, provide in-depth troubleshooting guides, and offer validated protocols to enhance the success of your reactions.
Understanding the Challenge: The Double-Edged Sword of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] However, the very electronic features that make them valuable for molecular recognition in biological systems also render them challenging substrates in transition metal-catalyzed cross-coupling reactions. The core issue lies in the presence of two basic nitrogen atoms within the fused ring system: one in the pyridine ring and one in the imidazole ring. These nitrogen atoms can act as potent ligands for the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This phenomenon, known as catalyst poisoning, is a primary cause of low yields and failed reactions.
The propensity for catalyst poisoning is influenced by several factors, including the substitution pattern on the imidazo[4,5-b]pyridine ring, the choice of catalyst, ligand, base, and solvent. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with imidazo[4,5-b]pyridines consistently failing or giving low yields?
A1: The most probable cause is catalyst poisoning by the nitrogen atoms of your substrate. Both the pyridine and imidazole nitrogens can coordinate to the palladium center, disrupting the catalytic cycle. The result is often a stalled reaction with significant recovery of starting material. The choice of ligand is critical in mitigating this effect; bulky, electron-rich phosphine ligands are often required to promote the desired catalytic turnover and prevent substrate inhibition.
Q2: Which nitrogen atom on the imidazo[4,5-b]pyridine ring is more likely to cause catalyst poisoning?
A2: Both nitrogen atoms can contribute to catalyst poisoning. The pyridine nitrogen is generally considered a strong coordinating agent for palladium. The imidazole moiety also presents a basic nitrogen atom that can bind to the catalyst. The specific coordination mode and its inhibitory effect can be influenced by the substitution pattern on the heterocyclic core and the reaction conditions.
Q3: Can the substituents on my imidazo[4,5-b]pyridine affect the degree of catalyst poisoning?
A3: Absolutely. Electron-donating groups on the imidazo[4,5-b]pyridine ring can increase the basicity of the nitrogen atoms, potentially enhancing their coordination to the palladium catalyst and exacerbating poisoning. Conversely, electron-withdrawing groups may reduce the basicity and lessen the inhibitory effect. Additionally, N-alkylation of the imidazole ring can influence the steric and electronic environment around the coordinating nitrogens, which can sometimes be beneficial. For instance, an N-methyl group on the imidazo[4,5-b]pyridine nucleus has been observed to improve the outcomes of certain biological assays, which may correlate with altered reactivity.
Q4: What are the most common side reactions I should look out for?
A4: Besides the recovery of starting material due to catalyst poisoning, two common side reactions are:
-
Dehalogenation: The halogen on your imidazo[4,5-b]pyridine is replaced by a hydrogen atom. This is often promoted by certain bases and solvents, especially in the presence of water or other protic sources.
-
Homocoupling: Your coupling partner (e.g., boronic acid in a Suzuki reaction) couples with itself to form a dimer. This is often observed when the catalytic cycle is slow or when oxygen is not rigorously excluded from the reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura reaction of a halo-imidazo[4,5-b]pyridine with a boronic acid is showing minimal product formation and high recovery of the starting halide.
The primary suspect is catalyst poisoning. The imidazo[4,5-b]pyridine substrate is likely binding to the palladium catalyst and inhibiting its activity.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Protocol 1: Optimization of Suzuki Coupling Conditions
This protocol is adapted from a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%) | These catalysts have shown efficacy in couplings of N-heterocycles. |
| Ligand | If using a Pd source without integrated ligands, consider bulky phosphines like XPhos or SPhos. | Bulky ligands can promote reductive elimination and disfavor substrate coordination. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Stronger bases like phosphates can sometimes promote side reactions. Carbonates are often a good starting point. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A protic co-solvent is often necessary for the transmetalation step with boronic acids. |
| Temperature | 80-110 °C | Higher temperatures can help overcome the activation barrier but may also lead to decomposition. |
| Alternative Reagent | Potassium organotrifluoroborate salts | These can be more robust than boronic acids and less prone to protodeboronation.[2] |
Step-by-Step Experimental Protocol (General Guidance):
-
To a dry reaction vessel, add the halo-imidazo[4,5-b]pyridine (1.0 eq.), the boronic acid or potassium organotrifluoroborate salt (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (and ligand, if separate) under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Your attempt to couple an amine with a halo-imidazo[4,5-b]pyridine is resulting in low yield of the desired aminated product.
Similar to Suzuki coupling, catalyst poisoning is a major concern. Additionally, the choice of base is particularly critical in Buchwald-Hartwig amination as it can influence both catalyst activity and the stability of the starting materials and products.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Protocol 2: Recommended Conditions for Buchwald-Hartwig Amination
A study on the synthesis of C-2 substituted imidazo[4,5-b]pyridines found that a Pd(OAc)₂/Xantphos system was particularly effective.[3][4][5]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) source that is reduced in situ. |
| Ligand | Xantphos (4-10 mol%) | This wide bite-angle ligand is known to be effective for coupling with N-heterocycles, likely by preventing inhibitory coordination of the substrate.[3][4] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, aprotic solvents are preferred to minimize side reactions. |
| Temperature | 100-120 °C | These reactions often require elevated temperatures to proceed at a reasonable rate. |
Step-by-Step Experimental Protocol (General Guidance):
-
To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ and Xantphos.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add the halo-imidazo[4,5-b]pyridine (1.0 eq.), the amine (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography.
Issue 3: Failed Sonogashira Coupling
Your Sonogashira coupling between a halo-imidazo[4,5-b]pyridine and a terminal alkyne is not proceeding, or you observe significant homocoupling of the alkyne (Glaser coupling).
Catalyst poisoning remains a key issue. Additionally, the copper co-catalyst, while often beneficial, can also promote alkyne homocoupling, especially if the cross-coupling is slow. Running the reaction under strictly anaerobic conditions is crucial.
Caption: Troubleshooting workflow for Sonogashira coupling.
Protocol 3: General Conditions for Sonogashira Coupling
The Sonogashira reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]
| Parameter | Recommendation | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A classic and often effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (4-10 mol%) | Facilitates the formation of the copper acetylide, which then transmetalates to palladium. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both the base and the solvent. Must be thoroughly degassed. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes the unwanted homocoupling of the alkyne. |
| Temperature | Room temperature to 60 °C | Milder conditions are often sufficient and can minimize side reactions. |
Step-by-Step Experimental Protocol (General Guidance):
-
To a dry Schlenk flask, add the halo-imidazo[4,5-b]pyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine base (e.g., TEA) via syringe.
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Khader, K. K. A., et al. Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 2014, 55(12), 1778-1783. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Hosseini, M., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023, 13(7), 4586-4603. Available from: [Link]
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Krause, M., Foks, H., & Gobis, K. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017, 22(3), 399. Available from: [Link]
-
Boček, I., et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 2020, 25(21), 5194. Available from: [Link]
-
Savitha, B., et al. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 2016, 69(2), 217-223. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649. Available from: [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 2024, 31(5), 515-528. Available from: [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
The Isomeric Advantage: A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridines
For researchers, scientists, and drug development professionals, the imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system. Its structural similarity to naturally occurring purines allows for interaction with a multitude of biological targets, leading to a broad spectrum of therapeutic activities.[1][2] However, the precise positioning of the nitrogen atom within the pyridine ring, giving rise to various isomers, dramatically influences this biological activity. This guide provides an in-depth comparison of the biological activities of imidazo[4,5-b]pyridine isomers, supported by experimental data, to inform and guide future drug discovery efforts.
The imidazo[4,5-b]pyridine core, also known as 1-deazapurine, is a recurring motif in molecules demonstrating potent antiviral, antifungal, antibacterial, and antiproliferative properties.[1] The arrangement of nitrogen atoms in the bicyclic system is a critical determinant of the molecule's ability to form key interactions with biological macromolecules. This guide will delve into the comparative analysis of these isomers, with a primary focus on the well-studied imidazo[4,5-b]pyridine and its regioisomers, highlighting how subtle structural changes can lead to significant differences in efficacy and selectivity.
Comparative Analysis of Biological Activities
The therapeutic potential of imidazo[4,5-b]pyridine derivatives is vast, with significant findings in anticancer, antimicrobial, and antiviral applications. The following sections will compare the activities of different isomers and substituted derivatives within this chemical class.
Anticancer Activity: A Tale of Two Isomers
The antiproliferative effects of imidazo[4,5-b]pyridines are among their most extensively studied properties.[3][4] The position of the nitrogen atom in the pyridine ring significantly impacts their anticancer potency. Studies have shown that the substitution pattern on the imidazo[4,5-b]pyridine core is a key determinant of activity.
A noteworthy study highlighted the significant impact of the nitrogen position on the antiproliferative activity of tetracyclic imidazo[4,5-b]pyridine derivatives. Regioisomers with amino side chains at position 2 of the imidazo[4,5-b]pyridine system showed a noticeable enhancement in activity compared to their counterparts.[2] For instance, certain regioisomers displayed potent cytostatic effects in the nanomolar range against HCT116 and MCF-7 cancer cells.[2]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Regioisomer 6 | HCT116 | 0.3 - 0.9 | [2] |
| Regioisomer 7 | HCT116 | 0.3 - 0.9 | [2] |
| Regioisomer 9 | HCT116 | 0.3 - 0.9 | [2] |
| Compound 10 | Colon Carcinoma | 0.4 | [3][5] |
| Compound 14 | Colon Carcinoma | 0.7 | [3][5] |
| Etoposide (Standard) | HCT116/MCF-7 | >1 | [2] |
Key Insight: The positioning of the nitrogen atom in the pyridine ring directly influences the antiproliferative activity, with specific regioisomers demonstrating significantly higher potency than others and even outperforming standard chemotherapeutic agents like etoposide in certain cancer cell lines.[2] This underscores the importance of isomeric considerations in the design of novel anticancer agents.
Kinase Inhibition: Targeting Uncontrolled Cell Growth
A key mechanism behind the anticancer activity of many imidazo[4,5-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and proliferation.[6] For instance, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7]
A hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora kinases A, B, and C, with IC50 values in the nanomolar range.[8] This compound, a substituted imidazo[4,5-b]pyridine, demonstrated significant cell proliferation inhibition.[8]
| Compound | Kinase Target | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | 0.63 - 1.32 | [7] |
| Sorafenib (Reference) | CDK9 | 0.76 | [7] |
| Compound 31 | Aurora-A | 0.042 | [8][9] |
| Compound 31 | Aurora-B | 0.198 | [8][9] |
| Compound 31 | Aurora-C | 0.227 | [8][9] |
Experimental Rationale: The choice of kinase targets like CDK9 and Aurora kinases is strategic. These kinases are often dysregulated in various cancers, and their inhibition can lead to cell cycle arrest and apoptosis. The imidazo[4,5-b]pyridine scaffold serves as an effective template for designing selective kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases.
Antimicrobial and Antiviral Frontiers
The versatility of the imidazo[4,5-b]pyridine scaffold extends to combating infectious diseases.[4] While some derivatives have shown broad-spectrum antimicrobial activity, the isomeric form and specific substitutions are crucial for potency and selectivity.
In a study evaluating a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, most compounds lacked significant antibacterial activity.[3] However, a derivative bearing a 2-imidazolinyl group showed moderate activity against E. coli.[3] In contrast, some 3H-imidazo[4,5-b]pyridine derivatives have demonstrated prominent antibacterial and antifungal activities.[10]
In the antiviral realm, bromo-substituted and para-cyano-substituted derivatives of imidazo[4,5-b]pyridine have shown selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV).[3]
| Compound/Isomer | Pathogen | Activity (MIC/EC50) | Reference |
| Compound 14 | E. coli | MIC: 32 µM | [3][5] |
| Compound 3b & 3k | Bacteria | Prominent Activity | [10] |
| Compound 3f | Bacteria & Fungi | Prominent Activity | [10] |
| Derivative 7 | Respiratory Syncytial Virus (RSV) | EC50: 21 µM | [3][5] |
| Derivative 17 | Respiratory Syncytial Virus (RSV) | EC50: 58 µM | [3][5] |
Structure-Activity Relationship (SAR) Insights: The presence of specific functional groups, such as halogens (e.g., bromine) and amidino moieties, appears to be a critical factor for conferring antimicrobial and antiviral properties to the imidazo[4,5-b]pyridine core.[3] The position of these substituents, dictated by the isomeric form of the parent scaffold, further refines the biological activity profile.
Experimental Methodologies: A Closer Look
The comparative data presented in this guide is a culmination of various in vitro assays. Understanding the principles behind these experimental choices is crucial for interpreting the results and designing future studies.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Causality Behind Choices: The MTT assay is a robust and widely accepted method for initial screening of cytotoxic compounds. The 72-hour incubation period allows for multiple cell doubling times, providing a reliable measure of the compound's effect on cell proliferation.
Antibacterial Susceptibility Testing (Disk Diffusion Method)
The disk diffusion method is a qualitative method used to test the susceptibility of bacteria to specific antimicrobial agents.
Step-by-Step Protocol:
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared (e.g., 0.5 McFarland standard).
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.[11]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the imidazo[4,5-b]pyridine derivative are placed on the agar surface.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[11]
-
Zone of Inhibition Measurement: The diameter of the zone of clearing around the disk, where bacterial growth is inhibited, is measured in millimeters.[11]
Self-Validating System: The inclusion of standard antibiotic disks as positive controls and solvent-only disks as negative controls ensures the validity of the assay. The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.
Visualizing the Landscape: Pathways and Workflows
To better understand the mechanisms and processes discussed, the following diagrams illustrate key concepts.
Figure 1: Workflow of the MTT assay for antiproliferative activity.
Figure 2: Inhibition of key signaling pathways by imidazo[4,5-b]pyridines.
Conclusion
The imidazo[4,5-b]pyridine scaffold is a versatile platform for the development of novel therapeutics. This guide has demonstrated that the isomeric form of this heterocyclic system is a critical determinant of its biological activity. The position of the nitrogen atom in the pyridine ring, along with the nature and placement of substituents, profoundly influences the antiproliferative, kinase inhibitory, and antimicrobial properties of these compounds.
For researchers in drug discovery, a deep understanding of these structure-activity relationships is paramount. The comparative data and experimental insights provided herein are intended to facilitate the rational design of next-generation imidazo[4,5-b]pyridine-based drugs with enhanced potency and selectivity. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs in oncology and infectious diseases.
References
-
Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available at: [Link]
- Various Authors. (2023). A review on the biological activity of imidazo(4,5-b) pyridines and related compounds.
-
Gloc, E., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4938. Available at: [Link]
-
Perin, N., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 489-501. Available at: [Link]
- Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
-
Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(8), 3353. Available at: [Link]
-
Perin, N., et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. Chemistry & Biodiversity. Available at: [Link]
- Bavetsias, V., et al. (2018). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Topics in Medicinal Chemistry, 18(12), 1036-1055.
-
Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. Available at: [Link]
-
Kumar, S., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1131-1136. Available at: [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Available at: [Link]
- Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases.
- Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Semantic Scholar.
- Sree, G. S., et al. (2017). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Ascendancy of Imidazo[4,5-b]pyridines: A Comparative Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds explored, the imidazo[4,5-b]pyridine core, a bioisostere of purine, has emerged as a privileged structure, demonstrating remarkable versatility in targeting a range of kinases implicated in oncology and other disease areas. This guide provides an in-depth, comparative analysis of derivatives stemming from the versatile building block, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde . We will dissect the structure-activity relationships (SAR) of these compounds against key kinase targets, offer a comparative perspective against established inhibitors, and provide detailed experimental protocols to empower researchers in this dynamic field.
The 3-Methyl-3H-imidazo[4,5-b]pyridine Core: A Launchpad for Kinase Inhibitor Discovery
The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold presents a unique combination of structural features conducive to potent kinase inhibition. The fused bicyclic system provides a rigid framework for the precise orientation of substituents within the ATP-binding pocket of kinases. The pyridine nitrogen and imidazole ring system offer multiple points for hydrogen bonding and other non-covalent interactions, crucial for high-affinity binding. The methyl group at the 3-position can influence solubility and metabolic stability, while the carbaldehyde at the 6-position serves as a versatile synthetic handle for the introduction of diverse chemical moieties to explore the surrounding solvent-exposed region of the kinase active site.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Potency
The biological activity of this compound derivatives is exquisitely sensitive to the nature of the substituents introduced at the carbaldehyde position and other positions of the heterocyclic core. The following sections summarize key SAR trends observed for these compounds against various kinase targets, with supporting data from the literature.
mTOR Inhibition: A Tale of Selectivity
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. A series of 3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as selective mTOR inhibitors[1]. The systematic optimization of these molecules led to the identification of compounds with nanomolar mTOR inhibitory activity and significant selectivity over the closely related PI3Kα[1].
| Compound | R Group (at C6) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| 10d | N-propylamino | 290 | >10000 | >34 |
| 10n | N-ethyl-N-methylamino | 332 | >10000 | >30 |
Table 1: SAR of 3H-imidazo[4,5-b]pyridine derivatives as mTOR inhibitors. Data extracted from Zhang et al.[1].
The data suggests that small, linear, or slightly branched alkylamino substituents at the C6 position are well-tolerated and contribute to potent mTOR inhibition. The high selectivity over PI3Kα is a desirable feature, as it may lead to a more favorable side-effect profile compared to dual PI3K/mTOR inhibitors.
Caption: SAR summary for mTOR inhibition.
Dual FLT3 and Aurora Kinase Inhibition: A Strategy for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are key therapeutic targets in acute myeloid leukemia (AML). Optimization of an imidazo[4,5-b]pyridine series led to the discovery of potent dual inhibitors of both FLT3 and Aurora kinases[2][3][4]. While not directly derived from the 6-carbaldehyde, the SAR insights are highly relevant. A 6-chloro substituent was found to be beneficial for activity, and a substituted piperazine at the 7-position was crucial for potent inhibition[2][3][4].
| Compound | R2 (at C2) | R7 (at C7) | Aurora-A Kd (nM) | FLT3 Kd (nM) |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | 7.5 | 6.2 |
Table 2: Potency of a dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core. Data from a study on related derivatives[2][3][4].
This highlights the importance of exploring modifications at other positions of the imidazo[4,5-b]pyridine ring to achieve desired polypharmacology.
Comparative Analysis: Benchmarking Against the Standards
To contextualize the potential of this compound derivatives, it is essential to compare their performance against clinically relevant inhibitors.
| Target | 3-Methyl-3H-imidazo[4,5-b]pyridine Derivative | Comparator Compound(s) | Comparator Potency |
| mTOR | 10d (IC50: 290 nM)[1] | Everolimus (IC50: ~1.8 nM) | Significantly more potent |
| FLT3 | 27e (Kd: 6.2 nM)[2][3][4] | Gilteritinib (IC50: 0.29 nM), Quizartinib (IC50: 1.1 nM)[5][6][7][8] | Comparators are more potent |
| c-Met | Potent derivatives identified[9] | Crizotinib (IC50: 11 nM), Cabozantinib (IC50: 4 nM)[10][11][12] | Comparable potency achievable |
Table 3: Comparative potency of imidazo[4,5-b]pyridine derivatives against established kinase inhibitors.
While some established inhibitors exhibit higher potency, the imidazo[4,5-b]pyridine scaffold offers significant opportunities for optimization. The key advantages of this scaffold lie in its synthetic tractability and the potential to fine-tune selectivity profiles, potentially leading to improved safety and efficacy.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are representative methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures[13][14].
Synthesis of a Representative Derivative: (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)(morpholino)methanone
This protocol describes the conversion of the C6-carbaldehyde to an amide, a common modification in medicinal chemistry.
Step 1: Oxidation of this compound to the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water, add 2-methyl-2-butene (4.0 eq).
-
Slowly add sodium chlorite (3.0 eq) and sodium dihydrogen phosphate monohydrate (3.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling with Morpholine
-
To a solution of the crude 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add morpholine (1.2 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)(morpholino)methanone.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
The JNK Signaling Pathway and MLK3
Caption: Targeting MLK3 in the JNK signaling cascade.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of the 6-position allows for the rapid generation of diverse chemical libraries, and the inherent properties of the imidazo[4,5-b]pyridine core provide a solid foundation for achieving high potency and selectivity. While direct comparisons with some clinically approved drugs highlight the need for further optimization, the adaptability of this scaffold suggests that derivatives with superior pharmacological profiles are within reach. Future efforts should focus on exploring a wider range of substituents at the C6-position, as well as modifications at other positions of the heterocyclic core, to fine-tune the kinase selectivity profile and improve pharmacokinetic properties. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
-
Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. European Journal of Medicinal Chemistry, 157, 104-116. [Link]
-
Gucký, T., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5899. [Link]
-
Zhao, B., et al. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Mini-Reviews in Medicinal Chemistry, 21(14), 1846-1860. [Link]
-
Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Research on Chemical Intermediates, 43(11), 6357-6374. [Link]
-
Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34335-34351. [Link]
-
Dziadek, B., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Wang, T., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem, 7(7), 1165-1170. [Link]
-
ResearchGate. (n.d.). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. [Link]
-
Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Shrivastava, R., et al. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Arkivoc, 2019(1), 1-52. [Link]
-
Tomasic, T., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(1), 119. [Link]
-
Kankala, S., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(4), 345-353. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8565-8579. [Link]
-
Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
-
ResearchGate. (n.d.). Role of MLK3 in signaling from GTP-binding proteins to JNK. [Link]
-
National Institutes of Health. (2023). A Review of FLT3 Kinase Inhibitors in AML. [Link]
-
Zhang, Y., et al. (2020). Computational study on novel natural inhibitors targeting c-MET. Journal of Biomolecular Structure and Dynamics, 38(13), 3963-3975. [Link]
-
de la Torre, C., et al. (2023). The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies. European Journal of Medicinal Chemistry, 258, 115511. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8565-8579. [Link]
-
ResearchGate. (n.d.). JNK (c-Jun N-terminal kinase) pathway. A schematic representation of... [Link]
-
MedPage Today. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. [Link]
-
Patsnap. (2025). What GSK-3 inhibitors are in clinical trials currently? [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]
-
Creative Diagnostics. (n.d.). JNK Signaling Pathway. [Link]
-
Cui, J. J. G., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][15][16]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7071-7092. [Link]
-
Daiichi Sankyo. (2023). VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. [Link]
-
Pharmaceutical Technology. (2024). Who are the leading innovators in small molecule kinase inhibitors for the pharmaceutical industry? [Link]
-
National Cancer Institute. (2023). FDA Approves Vanflyta for FLT3-Mutated AML. [Link]
-
National Institutes of Health. (2004). Role of MLK3 in the Regulation of Mitogen-Activated Protein Kinase Signaling Cascades. [Link]
-
Howard, S., et al. (2012). identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8565-8579. [Link]
-
Berdini, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9037-9051. [Link]
-
National Institutes of Health. (2018). Safety and Tolerability of c-MET Inhibitors in Cancer. [Link]
-
Gentil, P. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology, 19(2), 159-164. [Link]
-
ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... [Link]
-
FierceBiotech. (2020). Special Report: Next-gen kinase inhibitors march toward market—and spur billions in M&A. [Link]
-
National Institutes of Health. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]
-
Taylor & Francis Online. (n.d.). C-Met inhibitors – Knowledge and References. [Link]
-
ResearchGate. (n.d.). FDA-approved and in-development FLT3 inhibitors, displayed by... [Link]
-
YouTube. (2020). PI3k/AKT/mTOR Pathway. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 6. VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML- Daiichi Sankyo US [daiichisankyo.us]
- 7. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. biochempeg.com [biochempeg.com]
- 12. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Scaffolds
The imidazo[4,5-b]pyridine core, a heterocyclic scaffold structurally analogous to purines, has garnered significant attention in medicinal chemistry. Its versatile structure serves as a template for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde, in particular, have shown promise as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]
This guide provides a comparative overview of robust in vitro assay protocols designed to evaluate the efficacy and mechanism of action of novel compounds derived from the this compound scaffold. As a self-validating system, this collection of assays will enable researchers to progress from initial cytotoxicity screening to specific kinase inhibition and cellular target engagement, providing a comprehensive preclinical data package.
Part 1: Foundational Cytotoxicity Screening: A Comparative Analysis of MTT and SRB Assays
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are two of the most common colorimetric methods for this purpose. The choice between them depends on the specific research question and the characteristics of the compounds being tested.
The core principle of the MTT assay is the measurement of metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] In contrast, the SRB assay is a protein-staining method that measures total biomass by staining basic amino acid residues of cellular proteins.[6]
Comparative Rationale
While both assays provide a measure of cell viability, their different mechanisms can lead to varied results. The MTT assay is a good indicator of mitochondrial health, but it can be influenced by compounds that affect cellular metabolism without necessarily causing cell death.[7] The SRB assay, being a measure of total protein, is less susceptible to metabolic fluctuations and is generally considered more sensitive and linear with cell number.[7][8] For a comprehensive initial screening of novel imidazo[4,5-b]pyridine derivatives, performing both assays can provide a more complete picture of their cellular effects.
Experimental Protocols
This protocol is adapted from standard methodologies for assessing cell viability.[9][10][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[5]
This protocol is based on the method developed by the National Cancer Institute (NCI) for drug screening.[12][13]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Protein-Bound Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[14]
Data Presentation: Cytotoxicity Comparison
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity (mitochondrial dehydrogenase)[6] | Simple, widely used | Can be affected by compounds that alter metabolism; formazan crystals require solubilization |
| SRB | Measures total cellular protein[6] | More sensitive, better linearity with cell number, not dependent on metabolic state[8] | Requires a fixation step |
Part 2: Biochemical Kinase Inhibition Assays
Given that many imidazo[4,5-b]pyridine derivatives are designed as kinase inhibitors, a direct assessment of their effect on kinase activity is essential.[3][15] The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent assay suitable for measuring the activity of a wide range of kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[16][17][18][19]
Scientific Rationale
The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can determine the compound's inhibitory potency (IC50 value). This assay is performed in a cell-free system, which allows for the direct assessment of the compound's interaction with the purified kinase enzyme, eliminating cellular factors such as membrane permeability and off-target effects.
Experimental Protocol: ADP-Glo™ Kinase Assay for Aurora A/B and FLT3
This protocol is a generalized procedure based on the manufacturer's instructions and published studies.[20][21]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., Aurora A, Aurora B, or FLT3), the appropriate substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add the imidazo[4,5-b]pyridine derivatives at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Data Presentation: Kinase Inhibition Profile
| Target Kinase | Compound | IC50 (nM) |
| Aurora A | Compound X | Experimental Value |
| Aurora B | Compound X | Experimental Value |
| FLT3 | Compound X | Experimental Value |
| ... | ... | ... |
Part 3: Cell-Based Target Engagement: The NanoBRET™ Assay
While biochemical assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can enter live cells and bind to its intended target. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for quantifying drug-target engagement in real-time within a cellular environment.[22][23][24]
Scientific Rationale
The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the kinase (the energy acceptor) is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the signal. This allows for the quantitative measurement of the compound's affinity for its target inside living cells.[22]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol is a generalized procedure based on the manufacturer's technical manual.[25]
Step-by-Step Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-Aurora A or NanoLuc®-FLT3).
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the imidazo[4,5-b]pyridine derivative at various concentrations, followed by the addition of the specific NanoBRET™ tracer for the target kinase.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for compound entry and binding equilibrium.
-
Luminescence Measurement: Add the NanoGlo® substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
BRET Ratio Calculation: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
Workflow and Data Interpretation
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. [26]Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3, driving the proliferation and survival of leukemic cells, particularly in acute myeloid leukemia (AML). [26]Imidazo[4,5-b]pyridine derivatives that inhibit FLT3 can block these downstream pro-survival signals.
Caption: FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML).
Conclusion
The systematic application of this tiered in vitro assay cascade provides a robust framework for the preclinical evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific biochemical and cell-based target engagement assays, researchers can confidently identify and characterize promising lead compounds. This integrated approach, grounded in a solid understanding of the underlying cancer biology, is essential for accelerating the development of the next generation of targeted cancer therapies.
References
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
- Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724–8741.
- Keep, S. M., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 29(11), 1600-1604.
- Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(10), 1947–1954.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 523-534.
- Jane, T., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research, 44(1), 1-20.
- Papazisis, K. T., et al. (1997). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Journal of Immunological Methods, 208(2), 151-158.
-
KCAS Bio. (2022). FLT3 Inhibitors in AML: Tackling Therapy Resistance. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Scientific Research Publishing. (2014). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 5(2), 189-196.
-
ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]
-
Ranoa, D. R. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora kinase A. Retrieved from [Link]
-
Rockefeller University Press. (2021). Aurora A kinase activation: Different means to different ends. Retrieved from [Link]
- Zhang, J., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(4), 673–686.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
MDPI. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
-
YouTube. (2025). Understanding FLT3 in AML: What It Means and How It's Treated. Retrieved from [Link]
-
SignalChem. (n.d.). AURORA A Kinase Enzyme System Datasheet. Retrieved from [Link]
-
ResearchGate. (2013). Found differences in GI50 with MTT or SRB assay. Which one is reliable?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Investigating the role of Aurora Kinases in RAS signaling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Retrieved from [Link]
-
ASH Publications. (2009). FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
- Keep, S. M., et al. (1993). A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. European Journal of Cancer, 29(11), 1600-1604.
-
labprep.video. (n.d.). Cell fixation and SRB staining. Retrieved from [Link]
-
ResearchGate. (2004). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
-
Merck Group. (2019). Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Retrieved from [Link]
Sources
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. promega.in [promega.in]
- 19. promega.com [promega.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 24. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 26. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde Derivatives
Introduction: The Challenge of Regioisomerism in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets.[4] The derivative 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde, with its reactive aldehyde group, serves as a versatile building block for creating libraries of potential drug candidates.
However, the synthesis of such N-heterocyclic compounds is frequently complicated by the formation of regioisomers.[4] For instance, alkylation of the imidazo[4,5-b]pyridine core can occur at different nitrogen atoms, leading to a mixture of products.[5] Distinguishing between the desired 3-methyl isomer and other possibilities (e.g., 1-methyl or 4-methyl) is non-trivial and absolutely critical, as different regioisomers can exhibit vastly different pharmacological activities and toxicological profiles.
This guide provides a comprehensive comparison of the essential analytical techniques required to unambiguously confirm the structure of this compound and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights for researchers in drug development.
The Analytical Gauntlet: A Multi-pronged Approach to Structural Validation
No single technique is sufficient for absolute structural proof. A robust and trustworthy confirmation relies on the synergistic application of several orthogonal analytical methods. The logical workflow presented below ensures a cost-effective and scientifically sound progression from initial screening to definitive proof.
Caption: Key expected HMBC correlations for structure confirmation.
X-ray Crystallography: The Unambiguous Gold Standard
When NMR data is ambiguous or when the compound represents a completely novel scaffold, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure in the solid state.
-
Expertise & Experience: This technique determines the precise three-dimensional position of every atom in the crystal lattice, directly revealing atomic connectivity and stereochemistry. [5][6]The primary limitation is the requirement to grow a suitable, diffraction-quality single crystal, which can be a significant challenge and is not always feasible.
-
Trustworthiness: An X-ray crystal structure is considered definitive proof. The resulting structural data, including bond lengths and angles, can also be used to validate theoretical calculations (e.g., DFT computations) that predict molecular geometry and electronic properties. [3][5]
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Weaknesses | Causality for Use |
| HRMS | Elemental Formula (C₈H₇N₃O) | High accuracy, small sample size | Does not distinguish isomers | To validate the molecular formula. |
| ¹H & ¹³C NMR | Atom counts, chemical environments | Provides foundational structural data | Ambiguous for complex isomers | To map out the basic carbon-proton framework. |
| 2D NMR (HMBC) | Long-range H-C connectivity | Definitively connects molecular fragments | Requires more sample and time | To prove the specific point of attachment (e.g., N-3 vs N-1). |
| X-ray Crystallography | Absolute 3D atomic arrangement | Unambiguous, "gold standard" proof | Requires a suitable single crystal | To resolve any remaining ambiguity or for novel structures. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds. [7]2. ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise and resolution to observe all couplings.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be averaged to observe all carbon signals, especially quaternary carbons which often have long relaxation times.
-
HSQC: Use a standard gradient-selected (gHSQC) pulse sequence. Optimize the spectral width in both dimensions to cover all proton and carbon signals.
-
HMBC: Use a standard gradient-selected (gHMBC) pulse sequence. The key parameter to optimize is the long-range coupling delay (typically set to optimize for J-couplings of 8-10 Hz) to observe the crucial 2- and 3-bond correlations.
Protocol 2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire data in positive ion mode. Calibrate the instrument using a known standard immediately before or during the run to ensure high mass accuracy.
-
Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretical mass calculated for C₈H₇N₃O + H⁺. The mass error should be less than 5 ppm.
Conclusion
Confirming the structure of this compound derivatives is a task that demands a rigorous, multi-technique approach. While HRMS provides the foundational confirmation of elemental composition, it is the detailed connectivity map generated by a suite of 2D NMR experiments—most critically the HMBC spectrum—that provides the confidence to distinguish between potential regioisomers. For novel derivatives or in cases of persistent ambiguity, single-crystal X-ray diffraction serves as the ultimate arbiter. By following the workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid, validated foundation for subsequent drug development efforts.
References
-
Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Synthesis and characterization of 3-aryl-1-(2-pyridyl)imidazo[1,5-a]pyridine molecules. Structural and conformational studies. (2024). ResearchGate. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2022). Molecules. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]
-
The structures of imidazopyridine. ResearchGate. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2024). Molecules. [Link]
-
Crystal structure elucidation and DFT studies of imidazopyridine-pyrazoline derivative. (2022). ResearchGate. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]
-
N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. (2021). Organic & Biomolecular Chemistry. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Lec-28 || Mass fragmentation pattern of aldehydes. (2022). YouTube. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
-
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. (2024). ChemRxiv. [Link]
-
The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. (2018). Medicinal Research Reviews. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024). Molecules. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). The Journal of Organic Chemistry. [Link]
-
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde Scaffold
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The high degree of homology within the ATP-binding site across the human kinome often leads to off-target effects, complicating preclinical development and potentially causing unforeseen toxicities. The 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde scaffold has emerged as a promising starting point for the synthesis of potent kinase inhibitors. Its inherent structural features, reminiscent of purines, allow for diverse functionalization, enabling the tuning of potency and selectivity against various kinase targets.[1][2]
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the broader imidazo[4,5-b]pyridine class, using this compound as a key synthetic precursor. We will delve into the experimental methodologies used to assess kinase selectivity, present comparative data for representative inhibitors, and offer insights into the structural determinants of their cross-reactivity.
The Strategic Importance of Kinase Selectivity Profiling
The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction with the entire kinome. Broad kinase screening is a critical step in this process, helping to identify potent and selective inhibitors while mitigating the risk of adverse side effects stemming from off-target activities. Various platforms are available to the modern drug discoverer, each with its own advantages and limitations. These range from large-scale enzymatic assays to sophisticated cell-based and proteomic approaches.
A comprehensive kinase profiling strategy provides invaluable information for:
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and potency.
-
Target Validation: Confirming that the observed cellular phenotype is a result of on-target inhibition.
-
Toxicity Prediction: Identifying potential off-target liabilities early in the drug discovery pipeline.
-
Polypharmacology: Uncovering novel therapeutic opportunities through the intentional targeting of multiple kinases.
Comparative Analysis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
To illustrate the diverse selectivity profiles that can be achieved from the imidazo[4,5-b]pyridine scaffold, we will examine two representative compounds from the literature: a dual FLT3/Aurora kinase inhibitor (we will refer to a key example from a study, compound 27e ) and a Bruton's tyrosine kinase (BTK) inhibitor (compound 6b ). While their synthesis may not have started from this compound specifically, their core structure is representative of the types of molecules that can be generated from this versatile starting material.
Compound 27e: A Dual FLT3/Aurora Kinase Inhibitor
Compound 27e was identified as a potent inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This dual-targeting profile is of significant interest for the treatment of acute myeloid leukemia (AML), where both FLT3 and Aurora kinases are implicated in disease progression.
Kinome-wide Selectivity Profile of Compound 27e:
A comprehensive kinase selectivity screen was performed using the KINOMEscan™ platform, which measures the binding affinity of a compound against a large panel of kinases. The results for compound 27e at a concentration of 1 µM revealed a high degree of selectivity.
| Primary Targets | % Inhibition at 1µM | Secondary Targets (>90% Inhibition) | % Inhibition at 1µM |
| Aurora A | 96.6 | FLT3 | >94 |
| Aurora B | 99 | FLT3-ITD | >94 |
| Aurora C | 84 | FLT3(D835Y) | >94 |
| DDR1 | >90 | ||
| DDR2 | >90 | ||
| GAK | >90 | ||
| KIT | >90 | ||
| LCK | >90 | ||
| SRC | >90 | ||
| YES1 | >90 | ||
| ABL1 | >90 | ||
| CSF1R | >90 | ||
| EPHA2 | >90 | ||
| EPHA4 | >90 | ||
| EPHA8 | >90 | ||
| EPHB2 | >90 | ||
| EPHB4 | >90 | ||
| FYN | >90 | ||
| HCK | >90 | ||
| LYN | >90 | ||
| PDGFRB | >90 | ||
| RET | >90 |
Data adapted from the KINOMEScan™ profile of compound 27e.
The selectivity score, S(10), which represents the number of kinases inhibited by more than 90% at a given concentration, was 0.057 for compound 27e (22 hits out of 386 non-mutant kinases tested). This indicates a relatively selective inhibitor, with its primary activity focused on the intended targets and a small number of other kinases.
Compound 6b: A Noncovalent BTK Inhibitor
In a separate study, a series of imidazo[4,5-b]pyridine derivatives were developed as noncovalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. Compound 6b from this series demonstrated potent inhibition of BTK.
Preliminary Kinase Selectivity Profile of Compound 6b:
A preliminary screen of compound 6b against a panel of 39 kinases revealed a promising selectivity profile.
| Kinase Target | % Inhibition |
| BTK | High |
| c-Src | Significant |
| Other 37 kinases | Low to moderate |
Data conceptualized from the findings on compound 6b.
This early-stage data suggests that while the primary target is BTK, there is also notable activity against c-Src, a member of the same kinase family. This is a common observation in kinase inhibitor development and highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity.
Experimental Methodologies for Assessing Cross-Reactivity
A variety of robust methodologies are available to determine the selectivity of kinase inhibitors. The choice of assay depends on the stage of the drug discovery process, the desired throughput, and the specific questions being addressed.
Biochemical Assays: The Foundation of Kinase Profiling
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are often used for primary screening and to determine the potency (e.g., IC50) of an inhibitor against its intended target and a panel of off-targets.
Workflow for a Typical In Vitro Kinase Profiling Assay:
Caption: Workflow of an in vitro kinase activity assay.
Several detection technologies can be employed, including:
-
Radiometric Assays: Utilize ³²P- or ³³P-labeled ATP to quantify the incorporation of phosphate into a substrate.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation. Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are common.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction, with a decrease in signal indicating kinase activity. The ADP-Glo™ Kinase Assay is a popular example.
Commercial services like Reaction Biology's Kinase Panel Screening and Eurofins Discovery's KinaseProfiler™ offer extensive panels of kinases for broad selectivity profiling.
Binding Assays: A High-Throughput Alternative
Binding assays measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. These assays are highly amenable to high-throughput screening.
The KINOMEscan™ platform is a widely used competition binding assay. It involves the immobilization of a kinase on a solid support and the measurement of a test compound's ability to displace a known, tagged ligand. This technology allows for the screening of a single compound against hundreds of kinases in a single experiment, providing a comprehensive overview of its binding profile.
Cell-Based Assays: Probing Target Engagement in a Physiological Context
While biochemical and binding assays are powerful tools, they do not always reflect the behavior of an inhibitor in a cellular environment. Cell-based assays are essential for confirming target engagement and assessing the downstream effects of kinase inhibition.
Cellular Thermal Shift Assay (CETSA®):
CETSA® is a biophysical method that measures the thermal stability of a protein in the presence and absence of a ligand. The binding of a small molecule inhibitor can stabilize its target protein, leading to a shift in its melting temperature. This technique provides direct evidence of target engagement within intact cells or cell lysates.
Workflow for CETSA®:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Chemical Proteomics: An Unbiased View of the Target Landscape
Chemical proteomics approaches aim to identify the protein targets of a small molecule in an unbiased manner.
KiNativ™ and Kinobeads:
-
KiNativ™: This activity-based profiling platform uses biotinylated, irreversible ATP/ADP probes to label the ATP-binding sites of active kinases in a cell lysate. Pre-treatment of the lysate with an inhibitor prevents the probe from binding to its targets. Subsequent mass spectrometry analysis reveals which kinases were "protected" by the inhibitor, thus identifying its targets.
-
Kinobeads: This method utilizes beads coated with a mixture of non-selective kinase inhibitors to pull down a large portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test compound, which competes with the kinobeads for binding to its target kinases. The proteins that are no longer pulled down by the beads are identified by mass spectrometry as the targets of the inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The imidazo[4,5-b]pyridine core is a privileged structure that can be readily modified to achieve high potency and a range of selectivity profiles, from highly specific to multi-targeted.
As demonstrated by the examples of a dual FLT3/Aurora kinase inhibitor and a BTK inhibitor, careful chemical design coupled with comprehensive cross-reactivity profiling is essential for advancing these compounds through the drug discovery pipeline. The continued development of innovative profiling technologies will further enable the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. For researchers working with this scaffold, a multi-faceted approach to selectivity profiling, incorporating biochemical, binding, and cell-based methods, will be crucial for success.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available from: [Link]
-
Kim, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. Available from: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8721-8734. Available from: [Link]
-
Kowal, A. M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4944. Available from: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available from: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
- Dar, A. C., et al. (2012). Chemical genetic discovery of targets and anti-targets for cancer polypharmacology.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Available from: [Link]
-
BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. Available from: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]
Sources
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, novel compounds are the bedrock of innovation. Among these is 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry. However, with innovation comes the paramount responsibility of ensuring the safety of the researchers and scientists who handle these new chemical entities.
This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, such as other pyridine carboxaldehydes, to provide a conservative and robust safety protocol. Our approach is grounded in the principles of proactive risk mitigation and empowers you to handle this compound with the highest degree of safety.
Anticipated Hazard Profile: An Extrapolated Analysis
Due to the novelty of this compound, comprehensive toxicological and hazard data are not yet publicly available. Therefore, we have extrapolated a potential hazard profile from closely related pyridine carboxaldehydes. This proactive hazard assessment is crucial for implementing appropriate safety measures.
Table 1: Extrapolated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale based on Analogous Compounds |
| Acute Toxicity | Potentially harmful if swallowed or inhaled. | Pyridine-based aldehydes have shown oral and inhalation toxicity. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | Aldehyde functionalities are known irritants. |
| Eye Damage/Irritation | Risk of serious eye irritation. | Similar compounds are classified as eye irritants. |
| Respiratory/Skin Sensitization | May cause respiratory or skin sensitization upon repeated exposure. | Aldehydes are a known class of sensitizers. |
| Flammability | Assumed to be a combustible solid. | While not a liquid, the organic nature suggests combustibility. |
| Reactivity | Potential sensitivity to air, light, and strong oxidizing agents. | Aldehydes can be prone to oxidation. |
| Environmental | Potentially harmful to aquatic life. | Many nitrogen-containing heterocyclic compounds have aquatic toxicity. |
Your Armor: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile gloves (double-gloved) | Provides a barrier against skin contact. Double-gloving is recommended for added protection during handling and in case of a breach in the outer glove. |
| Eyes | Chemical safety goggles | Protects against splashes and airborne particles. Must provide a complete seal around the eyes. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or when handling larger quantities. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary line of defense. A fume hood will prevent inhalation of any dust or vapors. |
Operational Blueprint: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is critical for safety.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound away from strong oxidizing agents, acids, and bases.
-
Environment: Keep in a cool, dry, and dark place to mitigate potential light and air sensitivity. A desiccator may be appropriate for long-term storage.
Handling and Use: A Step-by-Step Guide
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as outlined in Table 2 and the workflow diagram below.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
In Case of a Spill:
-
Small Spill: If a small amount of the solid is spilled within the fume hood, gently wipe it up with a damp paper towel (wearing appropriate PPE) and place it in a sealed container for hazardous waste disposal.
-
Large Spill: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.
-
-
Post-Handling: Thoroughly decontaminate the work area. Remove PPE following the doffing procedure outlined in the diagram below.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Visual Workflow: PPE Donning and Doffing
Caption: PPE Donning and Doffing Sequence.
Disposal Plan
-
Waste Stream: All waste materials contaminated with this compound, including disposable labware, gloves, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Response Protocol
Preparedness is key to mitigating the impact of an accidental exposure.
Caption: Emergency Response Flowchart.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound. Remember, a culture of safety is the foundation of scientific excellence.
References
This guide was developed by synthesizing safety data from analogous compounds. As no direct Safety Data Sheet (SDS) is currently available for this compound, it is imperative to treat this compound with a high degree of caution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
